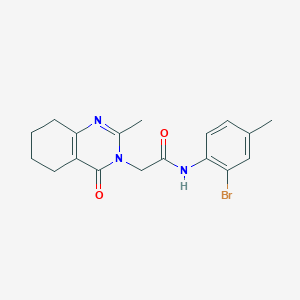
N-(2-bromo-4-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H20BrN3O2 and its molecular weight is 390.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-bromo-4-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C16H18BrN3O. Its structure includes a bromo-substituted aromatic ring and a hexahydroquinazoline moiety, which are critical for its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C16H18BrN3O |
| Molecular Weight | 364.24 g/mol |
| Key Functional Groups | Bromo group, acetamide group, quinazoline |
Research indicates that compounds like this compound may exert their effects through various mechanisms:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : The compound has been shown to modulate the activity of IDO, an enzyme involved in the immune response. Inhibition of IDO can enhance anti-cancer treatments by preventing tumor-induced immunosuppression .
- Antimicrobial Activity : Preliminary studies suggest that related acetamides exhibit moderate activity against certain gram-positive bacteria. The presence of specific substituents influences this activity .
- Cytotoxicity Against Tumor Cells : Similar compounds have demonstrated significant cytotoxic effects on various tumor cell lines in vitro .
Case Study 1: Antitumor Activity
In a study examining the antitumor potential of related compounds, it was found that certain derivatives showed promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Screening
A series of acetamide derivatives were tested against multiple bacterial strains. The results indicated that the presence of bulky lipophilic groups enhanced antimicrobial activity. Compounds with para-substitutions were particularly effective against gram-positive organisms .
Table 2: Summary of Biological Activities
科学的研究の応用
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to N-(2-bromo-4-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms. The presence of the bromine atom and the quinazoline moiety are believed to enhance the compound's interaction with biological targets involved in cancer progression .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific enzymes or signaling molecules involved in inflammation. This application is particularly relevant in the context of chronic inflammatory diseases where such compounds could provide therapeutic benefits .
Biological Research
1. Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. The compound's structure allows it to interact with various enzymes, making it a valuable tool for understanding enzyme kinetics and mechanisms of action .
2. Protein-Ligand Interaction
The compound's ability to bind to specific proteins makes it suitable for studying protein-ligand interactions. This is crucial for drug design and development as understanding these interactions can lead to the identification of new therapeutic targets .
Case Studies
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-11-7-8-16(14(19)9-11)21-17(23)10-22-12(2)20-15-6-4-3-5-13(15)18(22)24/h7-9H,3-6,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFNXXYYDREOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













